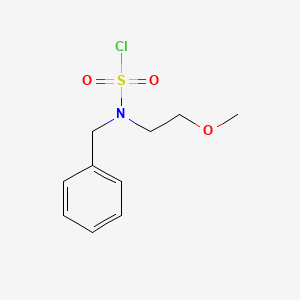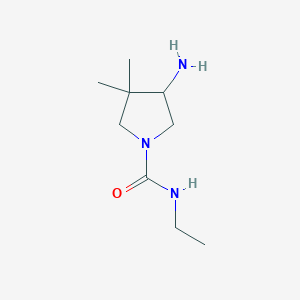
4-Amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide is a chemical compound with the molecular formula C9H19N3O. It is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,3-dimethylpyrrolidine with ethylamine and subsequent functionalization to introduce the amino and carboxamide groups. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
4-Amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
4-Amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
Pyrrolone derivatives: These compounds also contain a pyrrolidine ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Amino-pyrazoles: These compounds have a pyrazole ring and are known for their therapeutic potential in various diseases.
Indole derivatives: These compounds contain an indole ring and are widely studied for their antiviral and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H19N3O |
|---|---|
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
4-amino-N-ethyl-3,3-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-4-11-8(13)12-5-7(10)9(2,3)6-12/h7H,4-6,10H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
NQDNSUOWAWXISS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1CC(C(C1)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


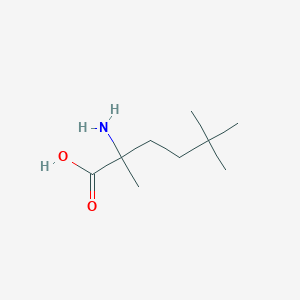

![1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
![2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid](/img/structure/B13225422.png)
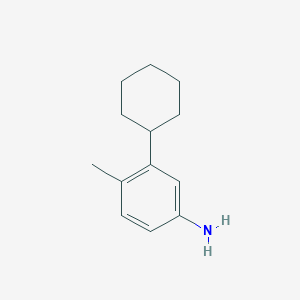



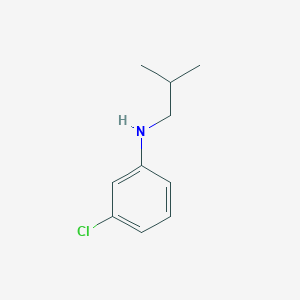

![2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13225463.png)
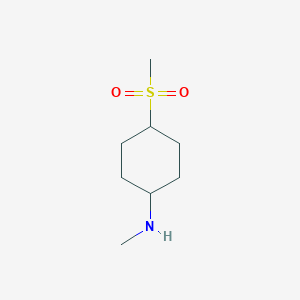
![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13225495.png)
